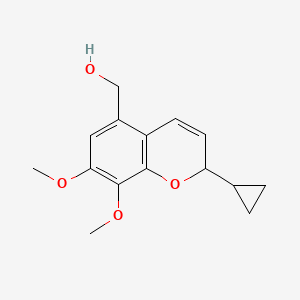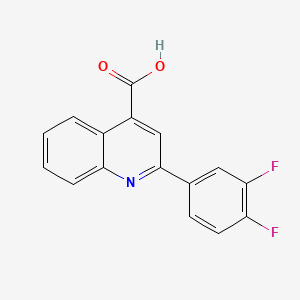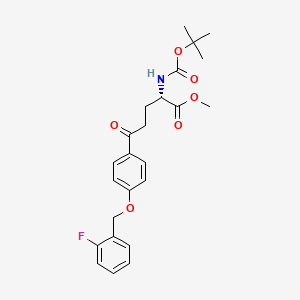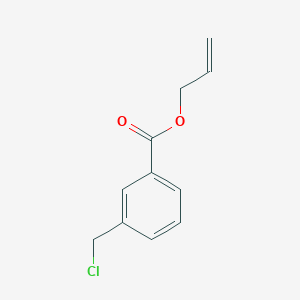
Allyl 3-(chloromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-(chloromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the benzoate moiety, with a chloromethyl substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-(chloromethyl)benzoate typically involves the esterification of 3-(chloromethyl)benzoic acid with allyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Allyl 3-(chloromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated products.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are employed.
Addition: Electrophiles such as bromine or hydrogen chloride can be used under mild conditions.
Major Products: The major products formed from these reactions include substituted benzoates, epoxides, and addition products with various functional groups.
Aplicaciones Científicas De Investigación
Allyl 3-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Allyl 3-(chloromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The allyl group can participate in various addition and oxidation reactions, contributing to the compound’s versatility in chemical transformations.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on biomolecules and other organic substrates. The pathways involved in its reactions are typically those associated with nucleophilic substitution, oxidation, and addition mechanisms.
Comparación Con Compuestos Similares
Allyl Benzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)benzoic Acid: Does not contain the allyl group, limiting its reactivity in addition reactions.
Allyl Chloride: Contains an allyl group but lacks the benzoate moiety, resulting in different reactivity and applications.
Uniqueness: Allyl 3-(chloromethyl)benzoate is unique due to the presence of both the allyl and chloromethyl groups, which confer a combination of reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C11H11ClO2 |
|---|---|
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
prop-2-enyl 3-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H11ClO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2 |
Clave InChI |
LDEVYNRGKQLSNR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC=CC(=C1)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

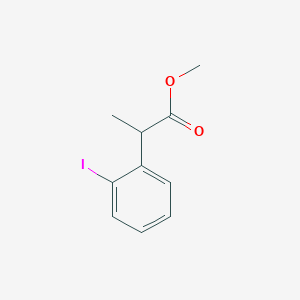



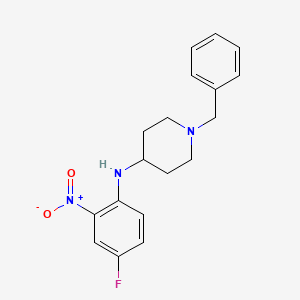

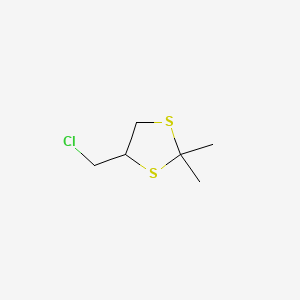
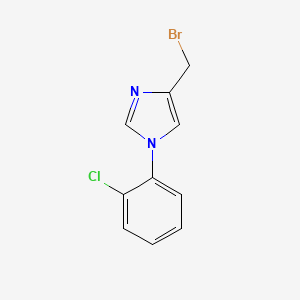
![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B8539850.png)
